![molecular formula C19H30N4O2S B5670925 2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves multi-step reactions that incorporate elements such as morpholine and thiazole rings. For example, compounds like 5,6-dihydro-1,3-thiazin-4-ones are synthesized via one-pot reactions combining morpholine and isothiocyanate derivatives, highlighting a strategy that might be relevant for synthesizing the target compound (Kulakov et al., 2015).
Molecular Structure Analysis
X-ray analysis plays a crucial role in determining the steric structure of such molecules. The detailed structure elucidation, as seen with derivatives of thiazin-4-one, provides insights into the 3D conformation and potential reactive sites that could influence the compound's interaction with biological targets (Kulakov et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds containing morpholine and thiazole units can be diverse. For instance, cycloaddition reactions involving similar structures yield products with significant biological activities, suggesting that the target compound might also undergo similar reactions to afford derivatives with potential therapeutic uses (Boyd, Norris, & Lindley, 1976).
properties
IUPAC Name |
2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-2-6-22-7-3-4-19(17(22)24)5-8-21(15-19)14-16-13-20-18(26-16)23-9-11-25-12-10-23/h13H,2-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVLDDFKBRDGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)CC3=CN=C(S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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